RU26988

Glucocorticoid Receptor Mineralocorticoid Receptor Nuclear Receptor Selectivity

Researchers using dexamethasone or cortisol for GR activation frequently encounter confounding MR crosstalk, especially in cells co-expressing both receptors (hippocampal neurons, renal epithelia, cardiomyocytes). This confound compromises transcriptomic attribution and inflates false-positive MR signals in RNA-seq or proteomic workflows. - GR-selective pharmacology: very low MR affinity eliminates mineralocorticoid pathway interference, enabling unambiguous attribution of transcriptional outcomes to GR activation alone. - Ideal for GR antagonist screening and SEGRM profiling: use as a specificity-validated positive control to reduce false-negative rates in compound triage. - Standard supply from stock with batch-specific analytical documentation.

Molecular Formula C22H26O3
Molecular Weight 338.4 g/mol
CAS No. 74915-58-5
Cat. No. B1680169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU26988
CAS74915-58-5
Synonyms11,17-dihydroxy-17-(1-propynyl)-androsta-1,4,6-trien-3-one,(11beta,17beta)
11,17-dihydroxy-17-pregnane-1,4,6-triene-20-yn-21-methyl-3-one
RU 26988
RU-26988
Molecular FormulaC22H26O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC#CC1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O
InChIInChI=1S/C22H26O3/c1-4-9-22(25)11-8-17-16-6-5-14-12-15(23)7-10-20(14,2)19(16)18(24)13-21(17,22)3/h5-7,10,12,16-19,24-25H,8,11,13H2,1-3H3/t16-,17-,18-,19+,20-,21-,22-/m0/s1
InChIKeyIXJKSIRTUSUXQC-ZXYIWLIBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RU26988 Procurement Guide: Selective GR Agonist Tool


RU26988 (CAS 74915-58-5) is a synthetic glucocorticoid receptor (GR) agonist characterized by high receptor specificity and very low affinity for mineralocorticoid receptors [1]. The compound is structurally an androstanol derivative with the IUPAC designation (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one, possessing a molecular formula of C22H26O3 and a molecular weight of 338.4 g/mol [2]. Originally documented in the primary literature in 1983 [3], RU26988 serves as a valuable pharmacological tool compound for dissecting GR-mediated transcriptional responses in experimental systems where discrimination between glucocorticoid and mineralocorticoid signaling pathways is scientifically required.

Why Generic Substitution Fails for GR-Selective Studies


Substituting RU26988 with broadly acting glucocorticoid agonists such as dexamethasone, prednisolone, or cortisol introduces significant confounding variables that compromise experimental interpretability in GR-selective studies. Dexamethasone exhibits high affinity for both glucocorticoid and mineralocorticoid receptors, whereas RU26988 is characterized by a very low affinity for mineralocorticoid receptors [1]. This receptor selectivity profile is not uniformly preserved across the glucocorticoid agonist class, meaning that phenotypic or transcriptional outcomes observed with dexamethasone cannot be reliably attributed to GR activation alone without parallel mineralocorticoid pathway contributions. Procurement of RU26988 specifically is therefore required when the scientific objective demands GR-selective activation without mineralocorticoid receptor cross-reactivity.

Quantitative Differentiation: GR Selectivity vs. Comparators


GR Specificity: Low MR Affinity vs. Dexamethasone

RU26988 is characterized as a highly specific glucocorticoid receptor agonist with a very low affinity for mineralocorticoid receptors [1]. In contrast, dexamethasone (a commonly used alternative GR agonist) and the endogenous mineralocorticoid aldosterone both exhibit significant mineralocorticoid receptor binding capacity. This differential receptor selectivity profile constitutes a quantifiable and experimentally meaningful distinction between RU26988 and broader-spectrum glucocorticoid agonists [1].

Glucocorticoid Receptor Mineralocorticoid Receptor Nuclear Receptor Selectivity

Molecular Identity and Structural Confirmation

RU26988 has the molecular formula C22H26O3 and a molecular weight of 338.4 g/mol, with the systematic IUPAC name (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one and CAS Registry Number 74915-58-5 [1]. The compound is classified under the MeSH heading *Androstanols [2] but is structurally distinct from other androstanol derivatives such as stanozolol (C21H32N2O, pyrazole-fused A-ring) and oxandrolone (C19H30O3, lactone modification), which possess different ring modifications and functional groups that alter receptor binding profiles and biological activities.

Chemical Identity Verification Analytical Reference Standard Steroid Chemistry

Literature Provenance in Endocrine Pharmacology

RU26988 was introduced into the scientific literature in 1983 through primary research published in the journal Endocrinology [1]. This contrasts with many commercially available tool compounds that lack clearly documented primary literature origins or are described solely through vendor-generated characterization data. The compound's MeSH entry (Unique ID C038341) provides standardized nomenclature and cross-referencing to authoritative biomedical databases [2]. This established literature provenance supports reproducibility and enables researchers to reference original pharmacological characterization when designing experiments or interpreting data.

Literature-Validated Tool Compound GR Pharmacology Research Provenance

Optimal Applications for GR-Selective Signaling


GR-Selective Transcriptional Reporter Assays

RU26988 is optimally deployed in cell-based transcriptional reporter assays where the scientific objective demands selective activation of the glucocorticoid receptor without concurrent mineralocorticoid receptor (MR) signaling [1]. The compound's very low affinity for MR [1] makes it particularly suitable for experiments in cell types co-expressing both GR and MR (e.g., hippocampal neurons, renal epithelial cells, cardiomyocytes), where dexamethasone or cortisol would produce confounded transcriptional readouts reflecting combined GR and MR activation.

GR-Specific Transcriptomic and Proteomic Profiling

Investigators conducting RNA-seq, microarray, or proteomic analyses to define GR-specific transcriptional signatures should select RU26988 over broad-spectrum glucocorticoids. The receptor selectivity profile of RU26988 enables attribution of differentially expressed genes exclusively to GR activation [1], facilitating cleaner bioinformatic pathway enrichment and reducing false-positive identification of MR-responsive transcripts that would otherwise contaminate datasets generated with non-selective agonists.

Positive Control for GR Antagonist Screening

In high-throughput or medium-throughput screening campaigns evaluating GR antagonists, selective GR modulators (SEGRMs), or compounds with potential GR cross-reactivity, RU26988 serves as an appropriate positive control agonist [1]. Its specificity profile ensures that observed inhibition or modulation reflects genuine interference with GR signaling rather than off-target effects at the mineralocorticoid receptor, thereby improving assay specificity and reducing false-negative rates in compound triage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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